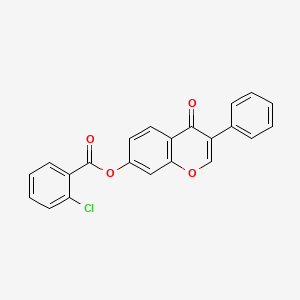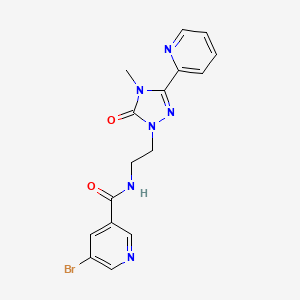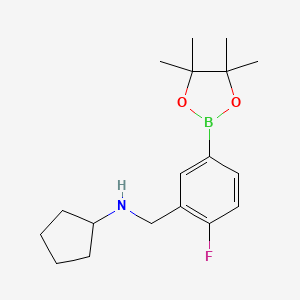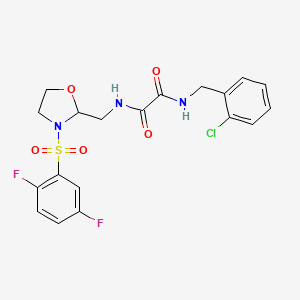
4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system fused with a phenyl group and a 2-chlorobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . This method yields the desired ester with high efficiency and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 2-chlorobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromen ring’s ability to emit light under certain conditions.
Medicine: Explored for its potential anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate is largely dependent on its interaction with biological targets. The chromen ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access. The exact molecular targets and pathways involved can vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with a methyl group instead of the 2-chlorobenzoate moiety.
4-oxo-3-phenyl-4H-chromen-7-yl acetate: Lacks the 2-chlorobenzoate group, making it less reactive in substitution reactions.
5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Contains additional hydroxyl and methoxy groups, which can enhance its biological activity.
Uniqueness
4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate is unique due to the presence of the 2-chlorobenzoate ester, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO4/c23-19-9-5-4-8-16(19)22(25)27-15-10-11-17-20(12-15)26-13-18(21(17)24)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQYJUIRZKWPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)
![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2820643.png)

![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)

![2,5-difluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2820647.png)
![2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2820648.png)



![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)
